REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]2[N:9]=[C:8]([CH3:11])[NH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[O:12]C.Cl.N1C=CC=CC=1>>[Cl:1][C:2]1[C:10]2[N:9]=[C:8]([CH3:11])[NH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[OH:12] |f:1.2|
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Name
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4-chloro-5-methoxy-2-methyl-1H-benzo[d]imidazole
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Quantity
|
1.5 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=2NC(=NC21)C)OC
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Name
|
|
Quantity
|
11.2 g
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Type
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reactant
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Smiles
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Cl.N1=CC=CC=C1
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Type
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CUSTOM
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Details
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The residue was stirred with DIPE and ethyl acetate, suction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture was poured onto water while hot
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Type
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EXTRACTION
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Details
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The substance was extracted with ethyl acetate
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated down i.vac
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=2NC(=NC21)C)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |